molecular formula C30H44N4O8S2 B11661993 N,N'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide)

N,N'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide)

Cat. No.: B11661993
M. Wt: 652.8 g/mol
InChI Key: PUEHTZIETDQCKV-UHFFFAOYSA-N
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Description

N,N’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a macrocyclic framework with multiple functional groups, making it a versatile candidate for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide) typically involves multiple steps, starting with the formation of the macrocyclic core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N,N’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide) has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to encapsulate and transport bioactive molecules.

    Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for therapeutic development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N,N’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide) involves its ability to interact with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s macrocyclic structure allows it to form stable complexes with metal ions, which can be crucial for its function as a catalyst or therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    1,7-dioxa-4,10-diazacyclododecane: A simpler macrocyclic compound with similar coordination properties.

    Dibenzyl 1,7-dioxa-4,10-diazacyclododecane-4,10-dicarboxylate: Another macrocyclic compound with different functional groups, offering distinct reactivity and applications.

Uniqueness

N,N’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide) stands out due to its combination of a macrocyclic core and multiple functional groups, providing a versatile platform for various chemical modifications and applications. Its ability to form stable complexes with metal ions and its potential biological activity make it a unique and valuable compound for research and development.

Properties

Molecular Formula

C30H44N4O8S2

Molecular Weight

652.8 g/mol

IUPAC Name

4-methyl-N-[1-[10-[2-[(4-methylphenyl)sulfonylamino]butanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-1-oxobutan-2-yl]benzenesulfonamide

InChI

InChI=1S/C30H44N4O8S2/c1-5-27(31-43(37,38)25-11-7-23(3)8-12-25)29(35)33-15-19-41-21-17-34(18-22-42-20-16-33)30(36)28(6-2)32-44(39,40)26-13-9-24(4)10-14-26/h7-14,27-28,31-32H,5-6,15-22H2,1-4H3

InChI Key

PUEHTZIETDQCKV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCOCCN(CCOCC1)C(=O)C(CC)NS(=O)(=O)C2=CC=C(C=C2)C)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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